2-(cyclopentyloxy)-N-(thiophen-2-ylmethyl)isonicotinamide
Description
Properties
IUPAC Name |
2-cyclopentyloxy-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-16(18-11-14-6-3-9-21-14)12-7-8-17-15(10-12)20-13-4-1-2-5-13/h3,6-10,13H,1-2,4-5,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPJEOLWCABZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-N-(thiophen-2-ylmethyl)isonicotinamide typically involves multiple steps:
Formation of the cyclopentyloxy group: This can be achieved through the reaction of cyclopentanol with an appropriate halogenating agent to form cyclopentyl halide, followed by nucleophilic substitution with a suitable nucleophile.
Introduction of the thiophen-2-ylmethyl group: This step involves the reaction of thiophene with a methylating agent to form thiophen-2-ylmethyl halide, which is then reacted with an appropriate nucleophile.
Coupling with isonicotinamide: The final step involves the coupling of the cyclopentyloxy and thiophen-2-ylmethyl groups with isonicotinamide under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-N-(thiophen-2-ylmethyl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in isonicotinamide can be reduced to an amine.
Substitution: The cyclopentyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 2-(cyclopentyloxy)-N-(thiophen-2-ylmethyl)isonicotinamide exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. Its structural similarity to other thiophene derivatives, known for their antimicrobial effects, suggests potential efficacy against bacteria and fungi.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound reveal promising results against cancer cell lines. Similar compounds have demonstrated selective toxicity towards malignant cells while sparing normal cells, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to disease progression. For instance, it could act as an inhibitor of acetylcholinesterase, which has implications for neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study explored the antimicrobial efficacy of related thiophene-containing compounds, establishing a correlation between structural features and biological activity. Modifications to the thiophene moiety significantly enhanced potency against gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines indicated that compounds with similar frameworks exhibited IC values in the low micromolar range. This suggests a potential for development into effective anticancer agents. Mechanisms of action may include induction of apoptosis and disruption of cellular proliferation pathways.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-N-(thiophen-2-ylmethyl)isonicotinamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
The compound’s uniqueness lies in its cyclopentyloxy and thiophen-2-ylmethyl substituents. Comparisons with analogs highlight:
- Cyclopentyloxy vs. Alkyl/Amino Groups: The cyclopentyloxy group provides steric bulk and moderate lipophilicity, contrasting with smaller substituents (e.g., ethyl or propyl) in analogs. This may enhance target binding specificity compared to 2-(Dipropylamino)ethylchloride, which lacks aromaticity .
- Thiophen-2-ylmethyl vs. Thiol/Alkyl Chains: The thiophene ring enables π-stacking interactions, unlike the thiol group in 2-(Ethylisopropylamino)ethanethiol, which prioritizes covalent bonding or redox activity .
Biological Activity
2-(Cyclopentyloxy)-N-(thiophen-2-ylmethyl)isonicotinamide (CAS Number: 2034392-60-2) is a synthetic compound belonging to the class of isonicotinic amides. Its structure integrates a cyclopentyloxy group and a thiophen-2-ylmethyl substituent, contributing to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 302.4 g/mol. The compound's unique structure enhances its solubility and bioavailability, which are critical for its pharmacological efficacy.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : This compound has shown potential in inhibiting IDO, an enzyme that plays a crucial role in immune regulation and cancer biology. By inhibiting IDO, the compound may enhance immune responses by preventing tryptophan catabolism, which is essential for T-cell proliferation.
- Anticancer Activity : Preliminary studies suggest that compounds within this class exhibit antiproliferative effects against various cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .
Biological Activity and Therapeutic Applications
Research indicates that this compound holds promise in several therapeutic areas:
- Cancer Therapy : The compound has been evaluated for its cytotoxic effects against different cancer cell lines, including breast cancer models. Studies have demonstrated notable antiproliferative activity, suggesting its potential as an anticancer agent .
- Anti-inflammatory Properties : Given its structural characteristics, there is potential for anti-inflammatory applications. Compounds with similar structures have been explored for their ability to modulate inflammatory responses in various disease models .
Case Studies and Experimental Data
Research has included both in vitro and in vivo studies to assess the biological activity of this compound:
Notable Research Articles
- Discovery of Novel Nicotinamide Derivatives : This study highlighted the synthesis and evaluation of various nicotinamide derivatives, including those similar to this compound, showcasing their potential as anticancer agents through IDO inhibition .
- Structure-Based Design : Research focused on the design and synthesis of related compounds revealed their multitarget therapeutic potential, emphasizing the importance of structural modifications for enhanced biological activity .
Q & A
Basic: What are the critical parameters to optimize in the synthesis of 2-(cyclopentyloxy)-N-(thiophen-2-ylmethyl)isonicotinamide to ensure high yield and purity?
Answer:
Key parameters include:
- Coupling agents : Carbodiimides (e.g., DCC or EDC) are critical for amide bond formation between the isonicotinamide and thiophen-2-ylmethyl moieties. Use of HOBt or HOAt as additives minimizes racemization .
- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Maintaining 0–5°C during cyclopentyloxy group introduction prevents side reactions like over-oxidation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves isomers and by-products .
Basic: Which spectroscopic and chromatographic techniques are essential for validating the structural integrity and purity of this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm regioselectivity of the cyclopentyloxy group and thiophene substitution patterns. Aromatic protons in the thiophene ring typically appear at δ 6.8–7.5 ppm, while cyclopentyl protons resonate at δ 1.5–2.3 ppm .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 359.1423 for [M+H]) verifies molecular formula consistency .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and detect trace impurities from incomplete coupling reactions .
Advanced: How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?
Answer:
- Functional group variation : Synthesize analogs with modified cyclopentyl groups (e.g., cyclopentylthio or cyclohexyloxy) to assess steric/electronic effects on target binding .
- Bioisosteric replacement : Substitute the thiophene ring with furan or pyrrole to evaluate heterocycle-specific interactions in enzyme inhibition assays .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinity to kinases or GPCRs .
- In vitro assays : Compare IC values across analogs in cell-based models (e.g., anti-inflammatory activity via COX-2 inhibition) .
Advanced: What strategies should be employed when encountering contradictory biological activity data for this compound across different assay systems?
Answer:
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Orthogonal validation : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. Western blot for downstream signaling) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers or systematic biases in high-throughput screens .
- Solubility correction : Account for DMSO concentration effects (e.g., >0.1% may artifactually inhibit certain targets) by normalizing vehicle controls .
Basic: What are the recommended protocols for evaluating the compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via LC-MS; cyclopentyl ethers are prone to hydrolysis at pH <3 .
- Plasma stability : Assess metabolic resistance by incubating with human plasma (37°C, 1 hour). Detect cleavage products (e.g., free thiophenemethylamine) using protein precipitation followed by UPLC .
- Light sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shifts >10 nm indicate instability) .
Advanced: How can computational methods enhance the design of this compound derivatives with improved pharmacokinetic profiles?
Answer:
- ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3) and reduce CYP3A4 inhibition risk by modifying lipophilic substituents .
- QM/MM simulations : Model transition states of metabolic reactions (e.g., cytochrome P450 oxidation) to guide steric shielding of vulnerable sites .
- Free-energy perturbation (FEP) : Calculate relative binding energies for analogs to prioritize synthesis of derivatives with >10-fold affinity improvements .
Basic: What are the common synthetic by-products of this compound, and how can they be minimized?
Answer:
- N-Oxide formation : Occurs during cyclopentyloxy coupling under oxidative conditions. Minimize by using inert atmospheres (N) and avoiding strong oxidizers .
- Dimerization : Thiophene-methylamine intermediates may self-couple. Control via slow addition of coupling agents and stoichiometric excess of isonicotinoyl chloride .
- Isomerization : Cyclopentyl group orientation (cis/trans) can lead to diastereomers. Chiral HPLC (Chiralpak IA column) resolves these, optimizing reaction time/temperature to favor the desired isomer .
Advanced: How can researchers reconcile discrepancies between in silico predictions and experimental results for this compound’s biological targets?
Answer:
- Force field refinement : Adjust parameters in molecular dynamics simulations (e.g., AMBER) to better model thiophene-protein π-π stacking interactions .
- Solvent accessibility analysis : Use GRID software to identify unaccounted water molecules or ions in binding pockets that alter docking poses .
- Conformational sampling : Perform metadynamics to explore off-target binding modes missed in rigid docking protocols .
- Experimental cross-check : Validate predictions with SPR or ITC to measure binding kinetics and thermodynamics directly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
